molecular formula C19H12ClF4N3O3S B11383639 5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

Cat. No.: B11383639
M. Wt: 473.8 g/mol
InChI Key: SHIBWQIGNOGLEJ-UHFFFAOYSA-N
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Description

5-Chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes chloro, fluoro, methanesulfonyl, and trifluoromethyl groups attached to a pyrimidine ring. Its distinct chemical properties make it a subject of interest in synthetic chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: The chloro, fluoro, methanesulfonyl, and trifluoromethyl groups are introduced through various substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

5-Chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting enzyme activity in a biochemical assay or modulating receptor function in a cellular study.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide: shares similarities with other pyrimidine derivatives that contain chloro, fluoro, and trifluoromethyl groups.

    Other Pyrimidine Derivatives: Compounds such as 5-chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide have similar structures but may differ in the position or type of substituents.

Uniqueness

The uniqueness of 5-chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C19H12ClF4N3O3S

Molecular Weight

473.8 g/mol

IUPAC Name

5-chloro-2-[(2-fluorophenyl)methylsulfonyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C19H12ClF4N3O3S/c20-13-9-25-18(31(29,30)10-11-5-1-3-7-14(11)21)27-16(13)17(28)26-15-8-4-2-6-12(15)19(22,23)24/h1-9H,10H2,(H,26,28)

InChI Key

SHIBWQIGNOGLEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3C(F)(F)F)Cl)F

Origin of Product

United States

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